molecular formula C20H20N2O3S B2453616 3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide CAS No. 448930-63-0

3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide

Cat. No.: B2453616
CAS No.: 448930-63-0
M. Wt: 368.45
InChI Key: XEZRENGLSWDGMD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring, which is further substituted with a 3-methylbenzyl group. This specific architecture places it within a class of compounds that have garnered significant interest in medicinal chemistry for their potential biological activities. Its structure aligns with pharmacophores known to interact with critical biological targets. The primary research applications for this compound are anticipated in the areas of oncology and infectious disease. The presence of the thiazole ring is a key feature, as this heterocycle is frequently found in molecules that exhibit potent biological effects. Scientific literature extensively documents that thiazole and 1,3,4-thiadiazole derivatives demonstrate a wide range of pharmacological properties, including anticancer and antimicrobial activities . Furthermore, benzamide-linked conjugates have been specifically investigated and shown to possess significant antibacterial activity against various bacterial strains . From a mechanistic perspective, the compound's potential research value is linked to its ability to modulate enzyme function. Compounds with structural similarities, particularly those containing benzamide and aminothiazole components, have been identified as potent inhibitors of enzymes like dihydropteroate synthase (DHPS) in antimicrobial research and urease . In cancer research, analogous molecules have been developed as potent anticancer agents targeting specific pathways; for instance, benzothiazole-benzamide hybrids have been discovered as potent anticancer agents via inhibition of targets such as ROR1 . Researchers can utilize this compound as a key intermediate or lead structure in the synthesis and development of novel therapeutic agents, leveraging its hybrid structure that combines privileged scaffolds. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, human, or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

3,4-dimethoxy-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(9-13)10-16-12-21-20(26-16)22-19(23)15-7-8-17(24-2)18(11-15)25-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZRENGLSWDGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which is then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide has promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example:

  • Study Findings : A study by Kumbhare et al. demonstrated that derivatives of benzothiazole, including this compound, exhibited significant antiproliferative activity against multiple human-derived cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both bacterial and fungal strains:

  • Efficacy Against Drug-resistant Strains : Research reported the compound's effectiveness against drug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological assays:

StudyFocusFindings
Kumbhare et al.AnticancerSignificant antiproliferative activity against cancer cell lines
Antimicrobial StudyAntimicrobialEffective against drug-resistant bacteria
Mechanistic InsightsMechanism of ActionDisruption of cellular processes contributes to anticancer and antimicrobial effects

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-methylbenzamide: Similar in structure but lacks the thiazole ring.

    N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide: Similar but without the methoxy groups.

Uniqueness

3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide is unique due to the combination of methoxy groups and a thiazole ring, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

3,4-Dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O3S. The structure features a thiazole ring, which is known for its biological significance, particularly as an antimicrobial and anticancer agent. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of thiazole derivatives like this compound can be attributed to several mechanisms:

  • Anticancer Activity : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis.
  • Antimicrobial Properties : Thiazoles are recognized for their antimicrobial activity against a range of pathogens. This compound may inhibit bacterial growth by disrupting cellular processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are crucial in disease pathways, making it a candidate for therapeutic applications.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerIC50 values < 10 µM against various cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of thiazole derivatives, this compound was tested against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound demonstrated significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations indicated that the compound interacts with the Bcl-2 protein, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring and the introduction of methoxy groups significantly enhance biological activity. The presence of electron-donating groups like methoxy at specific positions on the aromatic rings contributes to increased potency against target cells .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy groups at C3/C4 of benzamide, 3-methylbenzyl on thiazole) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the thiazole ring and torsion angles between aromatic systems .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ at m/z 423.15) .

How are in vitro biological activities evaluated for this compound, and what assay protocols are recommended?

Q. Basic

  • Anticancer assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination. Protocols require 72-hour exposure and DMSO controls (<0.1% v/v) .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK) using fluorescence-based substrates .

What strategies optimize synthetic yields when scaling up reactions?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (e.g., amide coupling from 12 hours to 30 minutes) with improved yields (~85%) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) enhance regioselectivity in thiazole functionalization .
  • Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) achieves >95% purity .

How do structural modifications influence bioactivity?

Q. Advanced

  • Methoxy group removal : Reduces antifungal activity (MIC increases from 8 µg/mL to >64 µg/mL), suggesting hydrogen bonding is critical .
  • Thiazole substitution : Replacing 3-methylbenzyl with electron-withdrawing groups (e.g., Cl, CF3_3) enhances anticancer potency (IC50_{50} drops from 12 µM to 4 µM) .
  • Benzamide fluorination : Improves metabolic stability in hepatic microsome assays (t1/2_{1/2} increases by 2-fold) .

What computational methods predict binding modes and pharmacokinetic properties?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, tubulin), highlighting π-π stacking with thiazole and hydrogen bonds with methoxy groups .
  • ADMET prediction : SwissADME or pkCSM estimates logP (~3.2), moderate solubility (LogS = -4.1), and CYP450 inhibition risks .

How can contradictory bioactivity data between studies be resolved?

Q. Advanced

  • Assay standardization : Validate cell line authenticity (STR profiling) and normalize protocols (e.g., serum concentration, incubation time) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in IC50_{50} values .

What formulation strategies address solubility challenges in in vivo studies?

Q. Advanced

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous solubility (from <10 µg/mL to >200 µg/mL) .
  • Co-solvent systems : Use 10% Cremophor EL in saline for intravenous administration, ensuring <1% hemolysis .

How is compound stability assessed under different storage conditions?

Q. Advanced

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., demethylation at methoxy groups) .
  • Lyophilization : Stable for >12 months at -20°C in lyophilized form (pH 7.4 buffer) .

What mechanistic insights are gained from studying enzyme-compound interactions?

Q. Advanced

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD_D ~ 120 nM for tubulin) .
  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects (e.g., JAK2 inhibition at 1 µM) .

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